Cangrelor - 163706-06-7

Cangrelor

Catalog Number: EVT-262600
CAS Number: 163706-06-7
Molecular Formula: C17H25Cl2F3N5O12P3S2
Molecular Weight: 776.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cangrelor is a potent, intravenous, direct-acting P2Y12 antagonist. [] It is classified as an adenosine triphosphate (ATP) analog. [] In scientific research, cangrelor serves as a valuable tool for studying platelet function and the role of the P2Y12 receptor in thrombosis. [] It is particularly useful due to its rapid onset and quickly reversible action, allowing for precise control of platelet inhibition in experimental settings. []

Future Directions
  • Optimizing Dosing and Monitoring Strategies: Further research is needed to establish optimal dosing and monitoring strategies for cangrelor in different clinical settings. [, ] This includes exploring the use of platelet function testing to guide dose adjustments and personalize therapy. []

  • Investigating the Role of Cangrelor in Specific Patient Populations: Research should focus on evaluating the efficacy and safety of cangrelor in specific patient populations, such as those with high bleeding risk, [] those with renal or hepatic impairment, [] and pediatric patients with congenital heart disease. []

  • Expanding Applications in Neurovascular Interventions: Further research is needed to assess the full potential of cangrelor in neurovascular interventions. [, , ] This includes conducting larger, prospective studies to evaluate its efficacy and safety in preventing thromboembolic complications during stent placement for stroke or aneurysms.

Ticagrelor

Compound Description: Ticagrelor is an oral, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndromes (ACS). It exhibits rapid onset and offset of action compared to thienopyridines like clopidogrel. [, , , ]

Relevance: Ticagrelor and cangrelor share the same mechanism of action, inhibiting the P2Y12 receptor on platelets, but differ in their route of administration and pharmacokinetic properties. While cangrelor is administered intravenously and has a shorter half-life, requiring transition to an oral agent like ticagrelor, ticagrelor is administered orally and maintains sustained platelet inhibition. [, , , ] Studies have investigated the safety and efficacy of transitioning from cangrelor to ticagrelor after percutaneous coronary intervention (PCI), suggesting that ticagrelor can be administered earlier without any pharmacodynamic interaction with cangrelor. [, , ]

Clopidogrel

Compound Description: Clopidogrel is an oral, irreversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with ACS or those undergoing PCI. It is a prodrug requiring metabolic activation in the liver. [, , , , ]

Prasugrel

Compound Description: Prasugrel is an oral, irreversible P2Y12 receptor antagonist, similar to clopidogrel, used to prevent thrombotic events in patients with ACS undergoing PCI. It exhibits faster and more potent platelet inhibition compared to clopidogrel. [, , , , , ]

Relevance: Prasugrel, like cangrelor, targets the P2Y12 receptor on platelets but differs in its route of administration, mechanism of action, and pharmacokinetic properties. Prasugrel is an oral prodrug requiring metabolic activation, while cangrelor is a direct-acting, intravenous agent. [, , , , ] Transitioning from cangrelor to prasugrel requires careful consideration due to potential pharmacodynamic interactions. [, , , ] Studies have investigated various transitioning strategies from cangrelor to prasugrel, suggesting that administering prasugrel shortly before cangrelor discontinuation might mitigate the transient recovery of platelet reactivity. [, , ]

Tirofiban

Compound Description: Tirofiban is an intravenous, reversible glycoprotein IIb/IIIa inhibitor used to prevent thrombotic events in patients with ACS undergoing PCI. It exhibits rapid onset and offset of action. [, , ]

Relevance: Tirofiban and cangrelor are both intravenous antiplatelet agents with rapid onset and offset, but they target different pathways involved in platelet aggregation. While cangrelor inhibits the P2Y12 receptor, tirofiban blocks the final common pathway of platelet aggregation by inhibiting the glycoprotein IIb/IIIa receptor. [, , ] This difference in mechanism of action translates to different clinical applications and potential advantages and disadvantages of each drug in specific clinical settings. [, ]

2MeSAMP (2-methylthioadenosine 5′-monophosphate triethylammonium salt hydrate)

Compound Description: 2MeSAMP is a selective, reversible P2Y12 receptor antagonist used primarily in research settings to investigate the role of P2Y12 in platelet function. []

Relevance: Like cangrelor, 2MeSAMP directly targets and inhibits the P2Y12 receptor on platelets. [] Studying the effects of both compounds helps to understand the specific role of the P2Y12 receptor in platelet activation and thrombosis. [] Unlike cangrelor, which is used clinically, 2MeSAMP mainly serves as a research tool due to its specific properties and limited clinical development.

Active metabolites of clopidogrel and prasugrel

Compound Description: Clopidogrel and prasugrel are prodrugs that require metabolic activation to exert their antiplatelet effects. Their active metabolites irreversibly bind to the P2Y12 receptor on platelets. [, , , ]

Relevance: Understanding the interaction between cangrelor and the active metabolites of clopidogrel and prasugrel is crucial for effective and safe transitioning from intravenous cangrelor to these oral agents. Studies have shown that cangrelor can interfere with the irreversible binding of these metabolites to the P2Y12 receptor, necessitating careful timing of clopidogrel or prasugrel administration after cangrelor infusion. [, , , ]

Eptifibatide

Compound Description: Eptifibatide is an intravenous, reversible glycoprotein IIb/IIIa inhibitor, similar to tirofiban, used to prevent thrombotic complications in patients with ACS undergoing PCI. []

Relevance: Eptifibatide and cangrelor are both intravenous antiplatelet agents used in the setting of PCI but differ in their mechanism of action and pharmacokinetic profiles. While cangrelor targets the P2Y12 receptor, eptifibatide inhibits the glycoprotein IIb/IIIa receptor. [] Their different pharmacological properties result in distinct advantages and disadvantages in specific clinical scenarios. [] One study compared the safety and efficacy of cangrelor and eptifibatide as bridging therapy in patients with recent coronary stents, reporting similar outcomes but potential cost savings with eptifibatide. []

Source and Classification

Cangrelor is classified as an antiplatelet agent and specifically falls under the category of P2Y12 receptor inhibitors. It was developed as a synthetic analog of adenosine triphosphate (ATP) and is recognized for its effectiveness in reducing major adverse cardiac events during coronary interventions .

Synthesis Analysis

The synthesis of cangrelor involves several steps, with a focus on producing high purity to minimize impurities that could affect its efficacy.

Preparation Method

  1. Raw Materials: The synthesis begins with specific structural compounds, which serve as precursors.
  2. Solvents and Reagents: Common solvents include diisopropyl ether, methyl tertiary butyl ether, and dimethyl sulfoxide. The reaction typically occurs at temperatures ranging from -10°C to 200°C, with optimal conditions around 140°C to 150°C .
  3. Reaction Process: The method emphasizes safety and efficiency, avoiding complex equipment like autoclaves. The reaction involves combining the raw materials with solvents and reagents under controlled conditions to yield cangrelor intermediates, which are then purified .
Molecular Structure Analysis

Cangrelor's molecular formula is C23H27F3N6O4PC_{23}H_{27}F_{3}N_{6}O_{4}P.

Structural Characteristics

  • Molecular Weight: Approximately 502.48 g/mol.
  • Functional Groups: The structure includes a phosphonate group, which is crucial for its activity as a P2Y12 inhibitor.
  • Configuration: The molecule exhibits stereochemistry that contributes to its binding affinity for the P2Y12 receptor.

Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography coupled with mass spectrometry (LC-MS) are employed to characterize the molecular structure and confirm the purity of cangrelor during synthesis .

Chemical Reactions Analysis

Cangrelor undergoes various chemical reactions during its synthesis, particularly hydrolysis and oxidation, which can lead to degradation products.

Key Reactions

  1. Hydrolysis: Cangrelor is sensitive to hydrolysis under acidic or basic conditions, leading to the formation of several degradation products.
  2. Oxidation: Oxidative conditions can also affect cangrelor stability, resulting in additional byproducts that need to be monitored during manufacturing .
  3. Purification Process: After synthesis, purification steps are critical to remove these degradation products and ensure high purity for clinical use .
Mechanism of Action

Cangrelor acts as a reversible antagonist of the P2Y12 receptor on platelets.

Detailed Mechanism

  • Binding Affinity: Cangrelor binds competitively to the P2Y12 receptor, inhibiting adenosine diphosphate (ADP)-mediated platelet activation.
  • Rapid Onset/Offset: Due to its intravenous administration, the onset of action is almost immediate, and platelet function can be restored within one hour after discontinuation of the drug.
  • Clinical Implications: This rapid action makes cangrelor particularly useful in acute settings such as percutaneous coronary interventions where quick platelet inhibition is necessary .
Physical and Chemical Properties Analysis

Cangrelor exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to its phosphate group.
  • Stability: Sensitive to light and moisture; should be stored under controlled conditions to maintain stability.
  • Degradation Profile: Studies indicate that cangrelor is stable under thermal stress but sensitive to acidic and basic conditions .
Applications

Cangrelor has significant applications in medical practice:

  1. Percutaneous Coronary Intervention: Used to prevent thrombotic complications during procedures.
  2. Acute Coronary Syndromes: Effective in managing patients experiencing acute coronary events.
  3. Neuroendovascular Procedures: Emerging evidence supports its safety and efficacy in neurovascular interventions .

Properties

CAS Number

163706-06-7

Product Name

Cangrelor

IUPAC Name

[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid

Molecular Formula

C17H25Cl2F3N5O12P3S2

Molecular Weight

776.4 g/mol

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1

InChI Key

PAEBIVWUMLRPSK-IDTAVKCVSA-N

SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O

Solubility

In water, 3.66X10-3 mg/L at 25 °C (est)

Synonyms

AR C69931MX
AR-C69931MX
cangrelor
cangrelor tetrasodium
Kengreal
N(6)-(2-methylthioethyl)-2-(3,3,3-trifluoropropylthio)-5'-adenylic acid monoanhydride with dichloromethylenebis(phosphonic acid)

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.